Rhizoxin

描述

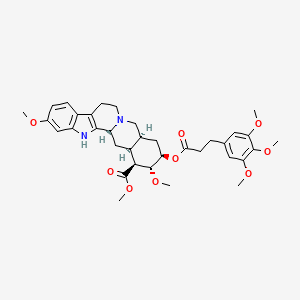

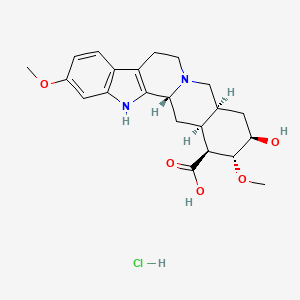

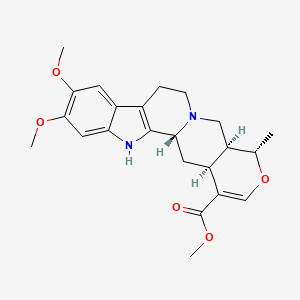

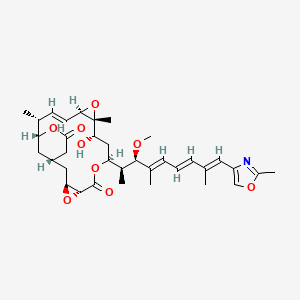

Rhizoxin is an antimitotic agent with anti-tumor activity . It is isolated from a pathogenic plant fungus (Rhizopus microsporus) which causes rice seedling blight . Rhizoxin is biosynthesized by Paraburkholderia rhizoxinica, a bacterial endosymbiont of the fungus Rhizopus microsporus .

Synthesis Analysis

Efforts have been made towards the total synthesis of the bacterial macrolide rhizoxin . A significant amount of work was expanded on the construction of the rhizoxin core macrocycle by ring-closing olefin metathesis (RCM) between C(9) and C(10) . An enantioselective synthesis of rhizoxin D, isolated from the plant pathogenic fungus Rhizopus chinensis, has also been described .Molecular Structure Analysis

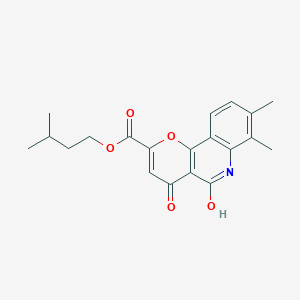

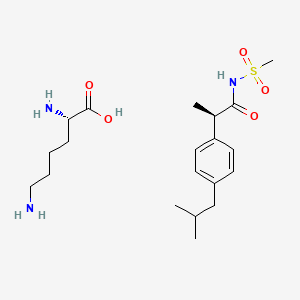

Rhizoxin has a chemical formula of C35H47NO9 . It is a 16-membered lactone ring connected to an oxazole ring by a long unsaturated chain .Chemical Reactions Analysis

Rhizoxin biosynthesis involves a unique polyketide synthase module with ketosynthase and branching domains that install the d-lactone, conferring antimitotic activity . The enzymatic approach has been demonstrated in the synthesis of biologically interesting compounds such as carbapenem, nucleoside, and aminocyclitol antibiotics .Physical And Chemical Properties Analysis

Rhizoxin has a molar mass of 625.749 g/mol . The exact mass is 625.33 . The elemental analysis shows C, 67.18; H, 7.57; N, 2.24; O, 23.01 .科学研究应用

抗肿瘤活性

Rhizoxin,一种大环内酯,显示出抑制肿瘤生长的显著潜力。它结合到微管蛋白,阻止微管的形成,从而抑制有丝分裂。这种机制类似于长春碱类化合物。研究表明,Rhizoxin对各种人类肿瘤细胞系具有有效性,并且对长春碱耐药肿瘤具有活性。Rhizoxin在小鼠白血病模型和各种实体肿瘤模型中特别活跃,包括黑色素瘤和肉瘤。其抗肿瘤活性也观察到在人类肿瘤异种移植物中,如黑色素瘤、乳腺癌和肺癌 (Tsuruo et al., 1986); (Hendriks et al., 1992)。

与微管的相互作用

Rhizoxin已被证明是微管聚合的有效抑制剂。这种相互作用对其抗肿瘤活性至关重要。研究表明,Rhizoxin像马丹霉素一样,阻止了β-微管蛋白中的链内交联的形成,这对微管组装至关重要。这种特性被利用来通过破坏癌细胞的有丝分裂过程来靶向癌细胞 (Sullivan et al., 1990)。

药代动力学和剂量研究

几项研究已经集中于了解Rhizoxin的药代动力学,以优化其临床应用。这些研究已经研究了Rhizoxin的系统清除率、半衰期和血浆浓度,这些对于确定临床试验的有效剂量至关重要。研究结果表明,Rhizoxin从血浆中迅速清除,表明需要替代剂量或治疗方案 (McLeod et al., 1996); (Bissett et al., 1992)。

临床试验

已经进行了临床试验,评估Rhizoxin在治疗各种癌症,包括乳腺癌、黑色素瘤、卵巢癌、结直肠癌、肾癌和鳞状细胞头颈癌中的疗效。然而,在这些试验中,反应率通常较低,表明虽然Rhizoxin具有潜力,但其临床疗效需要进一步探索 (Hanauske et al., 1996); (Kerr et al., 1995); (Verweij et al., 1996)。

抗血管生成特性

Rhizoxin显示出作为抗血管生成剂的潜力。它抑制了内皮细胞的各种功能,这些功能负责血管生成。这包括抑制内皮细胞的管状形态生成,表明其在靶向肿瘤新血管生成中的实用性 (Aoki et al., 2003)。

安全和危害

The European Commission requested EFSA to provide scientific advice on the translocation potential by Pseudomonas chlororaphis MA342 in plants after seed treatment of cereals and peas and, if applicable, for a revision of the assessment of the risk to humans by its metabolite 2,3‐deepoxy‐2,3‐didehydro‐rhizoxin (DDR) .

属性

IUPAC Name |

(1S,3S,5R,8S,10S,11R,13R,14E,16R,17R)-10-hydroxy-8-[(2S,3R,4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-ene-6,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H47NO9/c1-19(13-25-18-41-23(5)36-25)9-8-10-21(3)32(40-7)22(4)27-17-29(37)35(6)30(45-35)12-11-20(2)26-14-24(16-31(38)42-26)15-28-33(43-28)34(39)44-27/h8-13,18,20,22,24,26-30,32-33,37H,14-17H2,1-7H3/b9-8+,12-11+,19-13+,21-10+/t20-,22+,24+,26-,27+,28+,29+,30-,32+,33-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPCHSCAPHNHAV-QIPOKPRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2C(O2)(C(CC(OC(=O)C3C(O3)CC4CC1OC(=O)C4)C(C)C(C(=CC=CC(=CC5=COC(=N5)C)C)C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C/[C@@H]2[C@](O2)([C@H](C[C@H](OC(=O)[C@H]3[C@@H](O3)C[C@@H]4C[C@H]1OC(=O)C4)[C@H](C)[C@H](/C(=C/C=C/C(=C/C5=COC(=N5)C)/C)/C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897515 | |

| Record name | Rhizoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 1 (mg/mL), MeOH > 50 (mg/mL), CHC13 > 50 (mg/mL) | |

| Record name | RHIZOXIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/332598%20(1998).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Product Name |

Rhizoxin | |

CAS RN |

90996-54-6 | |

| Record name | Rhizoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90996-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhizoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090996546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhizoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHIZOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1V1Y784E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1680515.png)

![[(3aR,4S,6aR,8R,9S,9aR,9bR)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-2-methyloxirane-2-carboxylate](/img/structure/B1680521.png)